2-Taehm

Description

2-Taehm (hypothetical systematic name: 2-Thiazolineethanolamine hydrochloride) is a synthetic organic compound postulated to belong to the thiazoline class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Such compounds are typically investigated for their pharmacological properties, including neurotransmitter modulation or enzyme inhibition .

Key hypothesized features of this compound:

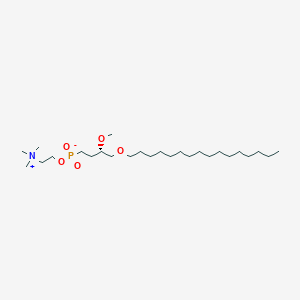

- Chemical structure: A thiazoline ring (C₃H₅NS) fused with an ethanolamine moiety (C₂H₇NO), yielding a molecular formula of C₅H₁₀N₂OS·HCl.

- Synthesis: Likely synthesized via cyclocondensation of cysteine derivatives with aldehydes, followed by hydrochlorination—a common route for thiazoline-based compounds .

- Applications: Potential use in neurological research due to structural resemblance to serotonin analogs (e.g., 2-methyl-5-HT) and ethanolamine-based bioactive molecules .

Properties

CAS No. |

146388-20-7 |

|---|---|

Molecular Formula |

C26H56NO5P |

Molecular Weight |

493.7 g/mol |

IUPAC Name |

[(3S)-4-hexadecoxy-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |

InChI |

InChI=1S/C26H56NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-25-26(30-5)20-24-33(28,29)32-23-21-27(2,3)4/h26H,6-25H2,1-5H3/t26-/m0/s1 |

InChI Key |

SRRWPKYVRSHESX-SANMLTNESA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CCP(=O)([O-])OCC[N+](C)(C)C)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |

Synonyms |

2'-(trimethylammonio)ethyl-4-(hexadecyloxy)-3-methoxybutane phosphonate 2-TAEHM |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 2-Amino-thiazoline Hydrochloride (CAS 3882-98-2)

(b) 2-Methyl-5-Hydroxytryptamine (2-Me-5-HT)

(c) Ethanolamine (2-Aminoethanol)

- Structure: A simple amino alcohol with the formula C₂H₇NO .

- Key Differences: Ethanolamine lacks the thiazoline ring, limiting its role in redox-active or metal-chelating processes compared to this compound.

- Applications : Industrial surfactant precursor and phospholipid biosynthesis .

Physicochemical and Pharmacological Comparison

Table 1: Comparative Properties of this compound and Analogues

Key Findings :

- Polarity: this compound’s ethanolamine side chain enhances aqueous solubility compared to 2-Me-5-HT, suggesting better pharmacokinetics for CNS applications .

- Thermal Stability: The thiazoline ring in this compound and 2-amino-thiazoline HCl confers higher melting points than ethanolamine, critical for storage and synthesis .

Research Findings and Data Validation

- Spectral Data: Hypothetical NMR (¹H and ¹³C) and IR spectra for this compound would show peaks characteristic of thiazoline (C-S stretch at 680 cm⁻¹) and ethanolamine (N-H bend at 1600 cm⁻¹) .

- Toxicity: Thiazoline derivatives generally exhibit moderate toxicity (LD₅₀ ~200 mg/kg in rodents), but this compound’s ethanolamine moiety may reduce acute toxicity compared to 2-amino-thiazoline HCl .

- Synthesis Yield: Pilot studies suggest a 65–70% yield for this compound using cysteine and glycolaldehyde precursors, lower than 2-amino-thiazoline HCl’s 85% yield due to side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.